molecular formula C14H8BrN3O4 B2608527 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone CAS No. 338774-71-3

6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B2608527
CAS No.: 338774-71-3
M. Wt: 362.139
InChI Key: VLJLVHOWNLXNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a bromine atom at position 6, a hydroxyl group at position 3, and a 4-nitrophenyl group at position 2. Quinazolinones are structurally versatile, with modifications at these positions critically influencing their biological and physicochemical properties. This compound has been explored for anti-inflammatory and analgesic activities, as demonstrated in preclinical models, where derivatives with similar substitution patterns showed significant inhibition of cyclooxygenase-2 (COX-2) and reduced edema .

Properties

IUPAC Name

6-bromo-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O4/c15-9-3-6-12-11(7-9)14(19)17(20)13(16-12)8-1-4-10(5-2-8)18(21)22/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJLVHOWNLXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a substituted anthranilic acid.

    Cyclization: The anthranilic acid undergoes cyclization with appropriate reagents to form the quinazolinone core.

    Nitration: The nitro group is introduced on the phenyl ring using nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a quinazolinone with a carbonyl group.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinazolinones.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives, including 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, exhibit significant antimicrobial properties. A study conducted by Dawood et al. (2011) showed that various substituted quinazolinones displayed notable activity against a range of microbial strains, indicating their potential as antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Quinazolinone derivatives are known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms, which is crucial for cancer cell survival. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Anticonvulsant Effects

This compound has also shown promise as an anticonvulsant agent. Studies have indicated that modifications in the quinazolinone structure can enhance their efficacy against seizures, making them candidates for further development in epilepsy treatment .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a systematic study, researchers synthesized various derivatives of quinazolinones, including this compound. The evaluation revealed that these compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing higher potency than standard antibiotics .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive structure–activity relationship (SAR) analysis was performed on a series of quinazolinone compounds, highlighting the importance of the nitrophenyl group in enhancing biological activity. The presence of the bromine atom at the 6-position was found to significantly affect the compound's interaction with biological targets, thereby influencing its pharmacological profile .

Activity TypeCompoundActivity LevelReference
AntimicrobialThis compoundModerate to High
AnticancerInhibition of poly (ADP-ribose) polymeraseSignificant
AnticonvulsantModifications in structureEnhanced efficacy

Mechanism of Action

The mechanism of action of 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific application being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents Key Biological Activities Potency/IC₅₀/EC₅₀ References
6-Bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone 6-Br, 3-OH, 2-(4-NO₂Ph) Anti-inflammatory, COX-2 inhibition COX-2 inhibition: ~47% at 20 µM
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one 6-Br, 2-Me, 3-(Ar) Antimicrobial (Gram+ bacteria), anti-inflammatory MIC: 8–32 µg/mL
2-Ferrocenyl-4(3H)-quinazolinone 2-Ferrocenyl Anticancer (DNA repair inhibition) PARP inhibition: IC₅₀ = 12 µM
3-(4-Bromophenyl)-4(3H)-quinazolinone 3-(4-BrPh) Antioxidant (DPPH scavenging) EC₅₀: 28 µM
7-Chloro-3-[...]-quinazolin-4(3H)-one (UR-9825) 7-Cl, triazole side chain Antifungal (vs. Candida, Aspergillus) MIC: 0.03–0.5 µg/mL

Key Observations:

Position 2 Substitutions: The 4-nitrophenyl group in the target compound enhances COX-2 inhibition compared to simpler phenyl or methyl substituents (e.g., 2-methyl derivatives in showed weaker anti-inflammatory activity). Electron-withdrawing groups (e.g., NO₂) at position 2 improve receptor binding but may reduce solubility, as noted in COX-2 assays .

Position 6 Halogenation: Bromine at position 6 is common in antimicrobial and antiviral quinazolinones (e.g., 6-bromo-2,3-disubstituted derivatives showed antiviral activity against HSV-1 with EC₅₀ = 5.2 µM ). Chlorine at position 7 in UR-9825 improved antifungal potency, suggesting halogens at adjacent positions may optimize steric and electronic interactions .

Position 3 Modifications: Hydroxyl groups (as in the target compound) enhance antioxidant capacity but may limit metabolic stability. Amino or acetylated derivatives (e.g., 3-amino-6-bromo-2-phenyl-4(3H)-quinazolinone ) exhibit sedative-hypnotic effects, indicating divergent structure-activity relationships (SAR) based on substitution .

Anti-Inflammatory and Analgesic Activity

The target compound’s 4-nitrophenyl group confers superior COX-2 inhibition (47.1% at 20 µM) compared to 2-(4-methoxyphenyl) derivatives (27.7% at 22 µM) . However, 3-(4-bromophenyl)-4(3H)-quinazolinone derivatives demonstrated higher antioxidant activity (EC₅₀ = 28 µM in DPPH assays), suggesting trade-offs between anti-inflammatory and antioxidant functionalities .

Antimicrobial Activity

6-Bromo-2-methyl-3-(substituted phenyl) derivatives showed broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against Staphylococcus aureus), outperforming non-halogenated analogues . In contrast, UR-9825, a 7-chloro derivative, exhibited potent antifungal activity (MIC = 0.03 µg/mL against Candida), highlighting the importance of halogen positioning .

Anticancer and Enzyme Inhibition

Ferrocenyl-substituted quinazolinones (e.g., 2-ferrocenyl-4(3H)-quinazolinone) inhibited poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, with IC₅₀ = 12 µM, whereas the target compound’s nitro group may favor COX-2 over PARP targeting .

Research Findings and Implications

  • SAR Trends: Electron-withdrawing groups at position 2 (NO₂, Br) enhance enzyme inhibition (COX-2, PARP), while electron-donating groups (OMe, NH₂) favor antioxidant or CNS activities .
  • Clinical Potential: The target compound’s COX-2 inhibition, though weaker than celecoxib, suggests utility in designing safer anti-inflammatory agents with reduced gastrointestinal toxicity .
  • Synthetic Challenges: Palladium-catalyzed methods (e.g., aminocarbonylation ) enable efficient synthesis of 2-arylquinazolinones but require optimization for nitro-substituted derivatives due to steric hindrance.

Biological Activity

6-Bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a para-nitrophenyl group, all contributing to its potential pharmacological properties.

  • Molecular Formula: C14H8BrN3O4
  • Molecular Weight: 362.14 g/mol
  • Boiling Point: Approximately 580.8 °C (predicted)
  • Density: 1.80 g/cm³ (predicted)
  • pKa: 7.00 ± 0.20

Biological Activities

Quinazolinones, including this compound, are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity
    • This compound has shown significant antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its structure allows it to interact with bacterial enzymes, inhibiting growth and proliferation .
    • A study highlighted that derivatives of quinazolinones exhibited comparable activity to standard antibiotics, indicating potential for development as new antimicrobial agents .
  • Antifungal Activity
    • Research indicates that this compound may possess antifungal properties, effective against fungi such as Candida albicans and Aspergillus niger. The presence of the nitro group is believed to enhance its antifungal activity by disrupting fungal cell membranes .
  • Anticancer Properties
    • Quinazolinones have been investigated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in cancer models, potentially through mechanisms involving tyrosine kinase inhibition .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory activity, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in certain experimental models. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction: It may also bind to receptors involved in inflammatory pathways, modulating immune responses.

Comparative Analysis with Similar Compounds

To understand its unique properties, we can compare this compound with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-(4-nitrophenyl)-3-hydroxyquinazolinoneHydroxyl group; no bromineModerate antibacterial
6-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolinoneChlorine instead of bromineReduced antimicrobial potency
7-bromo-3-hydroxyquinazolineBromine at a different positionVaries in binding affinity
6-bromo-2-(4-methylphenyl)-4(3H)-quinazolinoneMethyl substitution on phenyl ringAltered lipophilicity

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinazolinones:

  • A study demonstrated that derivatives of quinazolinones exhibited significant antibacterial and antifungal activities comparable to established drugs .
  • Another research highlighted the cytotoxic effects of modified quinazolinones against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic methodologies for preparing 6-bromo-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone?

The synthesis typically involves refluxing a brominated benzoxazinone intermediate with amino reagents in glacial acetic acid, followed by recrystallization. For example, 6-bromo-2-phenyl derivatives are synthesized by reacting 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with substituted amines under acidic conditions . The Niementowski reaction, which fuses anthranilic acid derivatives with amides at high temperatures (~130–150°C), is also a common route for constructing the quinazolinone core . Purity is confirmed via TLC (cyclohexane:ethyl acetate, 2:1) and spectroscopic techniques (FT-IR, 1^1H NMR) .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Homogeneity is validated using TLC on silica gel plates with UV visualization. Structural confirmation relies on FT-IR (e.g., C=O at ~1705 cm1^{-1}, C-Br at ~528 cm1^{-1}) and 1^1H NMR (e.g., aromatic protons at δ 7.39–8.11 ppm). Elemental analysis ensures stoichiometric consistency .

Q. What in vitro assays are recommended for initial antibacterial screening of this compound?

Standard assays include:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
  • Zone-of-inhibition tests against Gram-positive and Gram-negative bacteria .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for bromo and nitrophenyl substituents on the quinazolinone core?

  • 6-Bromo substitution : Enhances antifungal and antibacterial activity by increasing electron-withdrawing effects, which stabilize interactions with target enzymes (e.g., penicillin-binding proteins) .
  • 2-(4-Nitrophenyl) group : The nitro group improves lipophilicity, enhancing membrane permeability, while its electron-deficient nature facilitates π-π stacking with bacterial protein active sites .
  • 3-Hydroxy group : Contributes to hydrogen bonding with biological targets, critical for anti-inflammatory activity (e.g., COX-2 inhibition) .

Q. How do pharmacokinetic properties like half-life and bioavailability impact in vivo efficacy?

  • Species-dependent half-life : In mice, a short half-life (t1/2_{1/2} = 1 h) limits efficacy, requiring frequent dosing. In contrast, longer half-lives in rats (t1/2_{1/2} = 6 h) and rabbits (t1/2_{1/2} = 9 h) correlate with sustained protection in systemic candidiasis models .
  • Oral bioavailability : Hydrophobicity optimizes absorption but must balance metabolic stability. Derivatives with logP values ~2.5–3.0 show improved bioavailability without excessive clearance .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Model selection : Murine candidiasis models may underestimate efficacy due to rapid metabolism, while immunocompromised rat aspergillosis models better reflect human pharmacokinetics .
  • Dosage regimens : Bidirectional dosing (e.g., 100 mg/kg bid vs. 250 mg/kg qd) in prolonged studies mitigates short half-life limitations .
  • Mechanistic studies : Semi-quantitative PCR and enzyme assays (e.g., COX-1/2 inhibition) clarify whether activity stems from direct antimicrobial action or host immune modulation .

Q. How does stereochemistry influence the biological activity of quinazolinone derivatives?

The (1R,2R) isomer of 7-chloro derivatives exhibits superior antifungal activity compared to (1S,2S) or epimeric forms, highlighting the role of spatial alignment in target binding (e.g., fungal CYP51 enzymes) . For the target compound, chiral centers at the 3-hydroxy group may similarly affect interactions with bacterial or inflammatory targets.

Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., in vitro MICs vs. in vivo neutropenic thigh infection models) .
  • Experimental design : Incorporate pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) early in lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.